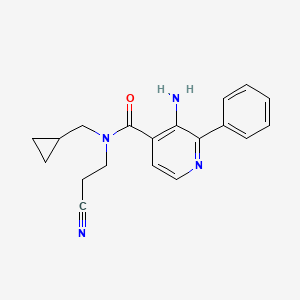![molecular formula C19H15N5O B6624888 N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide, commonly known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BPA is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
作用机制
BPA inhibits the activity of protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its target proteins, leading to the inhibition of various cellular processes. BPA has been shown to inhibit the activity of several protein kinases, including c-Src, c-Abl, and EGFR.
Biochemical and Physiological Effects:
BPA has been shown to have various biochemical and physiological effects. BPA inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. BPA has also been shown to inhibit the migration and invasion of cancer cells. In addition, BPA has been shown to inhibit the growth of tumors in animal models.
实验室实验的优点和局限性
BPA has several advantages for lab experiments. BPA is a potent inhibitor of protein kinases, making it a useful tool for studying the role of protein kinases in various cellular processes. BPA is also relatively easy to synthesize, making it readily available for research purposes. However, BPA has some limitations for lab experiments. BPA has poor solubility in water, which can make it difficult to use in certain assays. In addition, BPA has not been extensively studied in vivo, so its pharmacokinetics and toxicity are not well understood.
未来方向
There are several future directions for research on BPA. One direction is to study the pharmacokinetics and toxicity of BPA in vivo, which will be important for the development of BPA as a potential cancer therapy. Another direction is to study the structure-activity relationship of BPA, which will help to identify more potent and selective inhibitors of protein kinases. Finally, BPA can be used as a tool for studying the role of protein kinases in various diseases, such as cancer and neurodegenerative diseases.
合成方法
BPA can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling. The most common method for synthesizing BPA is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-chloro-5-nitropyrimidine with 2-(1H-benzimidazol-2-yl)phenylboronic acid in the presence of a palladium catalyst. The reaction yields BPA with a purity of over 95%.
科学研究应用
BPA has been widely used in scientific research due to its potential applications in drug discovery and development. BPA has been shown to inhibit the activity of certain protein kinases, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. BPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
属性
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c25-18(9-13-10-20-12-21-11-13)22-15-6-2-1-5-14(15)19-23-16-7-3-4-8-17(16)24-19/h1-8,10-12H,9H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHAWVLGAXUICP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CN=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-(methylamino)-N-[(2,4,5-trimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B6624810.png)
![N-[(3,4-difluorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-2-(methylamino)pyridine-4-carboxamide](/img/structure/B6624811.png)
![3-amino-2,4-dichloro-N-[3-(difluoromethyl)phenyl]benzamide](/img/structure/B6624818.png)
![[4-[(5-Chloropyridin-2-yl)methyl]piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B6624830.png)
![N-[[5-chloro-6-(2-methylpropoxy)pyridin-3-yl]methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B6624835.png)
![(3-Cyclopropyl-1,2-oxazol-4-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B6624839.png)

![4-methyl-N-[(4-methyl-2-propoxyphenyl)methyl]thiadiazole-5-carboxamide](/img/structure/B6624853.png)
![1-[(5-Bromothiophen-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624875.png)
![5-fluoro-N-[2-(2-methylpyrazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6624882.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)
![3-Bromo-4-[(4-cyclopropyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B6624901.png)
![1-(2,2-difluoroethyl)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]piperidine-4-carboxamide](/img/structure/B6624914.png)
